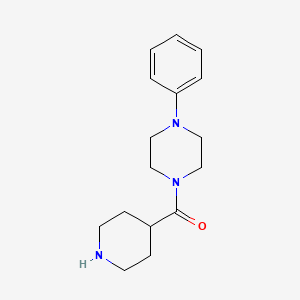

(4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone

Description

Significance of Piperazine (B1678402) and Piperidine (B6355638) Moieties in Ligand Design

Piperazine and piperidine rings are six-membered nitrogen-containing heterocycles that are considered "privileged scaffolds" in medicinal chemistry. nih.govnih.gov This designation stems from their frequent appearance in the molecular structures of a wide array of biologically active compounds and approved drugs. researchgate.netexlibrisgroup.com The unique physicochemical and structural properties of these moieties make them highly valuable building blocks for the design of novel ligands.

The piperazine scaffold, a symmetrical ring containing two nitrogen atoms at opposite positions, offers a combination of features that are advantageous for drug design. Its characteristics include favorable solubility, basicity, and conformational flexibility. nih.govresearchgate.net The two nitrogen atoms provide sites for chemical modification, allowing for the introduction of various substituents to modulate a compound's pharmacokinetic and pharmacodynamic profiles. researchgate.netscilit.com Consequently, the piperazine ring is an integral component in drugs across numerous therapeutic areas, including cancer, bacterial infections, and central nervous system (CNS) disorders. nih.govresearchgate.net

Similarly, the piperidine scaffold is one of the most common heterocyclic fragments found in pharmaceuticals. nih.gov Its derivatives are present in over twenty classes of drugs, including analgesics, antipsychotics, and antihistamines. researchgate.netexlibrisgroup.com The piperidine ring can act as a versatile scaffold that can be functionalized to achieve desired biological effects, contributing to improved target affinity and specificity. scilit.comnih.gov The prevalence of these scaffolds in successful drugs underscores their importance in the development of new chemical entities to address a wide range of diseases. researchgate.netmdpi.com

Overview of the (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone Framework as a Research Entity

The compound this compound, with CAS Number 731832-24-9, represents a chemical framework that strategically combines the structural features of both phenylpiperazine and an acyl-piperidine. alchempharmtech.com This specific arrangement makes it a versatile scaffold for the synthesis of more complex molecules intended for various research applications. While detailed studies focusing exclusively on the parent compound are limited, a substantial body of research exists on its derivatives, highlighting the framework's potential in drug discovery.

The phenylpiperazine moiety is a common structural motif in centrally acting agents, and the piperidine ring is also a key component of many CNS-active drugs. researchgate.netnih.gov The methanone (B1245722) linker connects these two important pharmacophores, creating a foundation for developing ligands that can interact with a variety of biological targets. Research into derivatives of this core structure has explored a range of potential therapeutic applications.

For instance, derivatives of the related phenyl(piperazin-1-yl)methanone scaffold have been identified as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme considered a therapeutic target for neurodegenerative diseases and cancer. nih.gov These derivatives have demonstrated antiproliferative activity in several cancer cell lines. nih.gov Furthermore, other related structures have been synthesized and evaluated for different biological activities, as detailed in the table below.

| Derivative Class | Investigated Biological Activity | Key Findings | Reference |

|---|---|---|---|

| Phenyl(piperazin-1-yl)methanone Derivatives | Monoacylglycerol Lipase (MAGL) Inhibition / Anticancer | Identified as reversible MAGL inhibitors with antiproliferative activity against breast and ovarian cancer cell lines. | nih.gov |

| N-[(4-arylpiperazin-1-yl)-alkyl]pyrrolidine-2,5-diones | Anticonvulsant | Compounds showed significant anticonvulsant activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. | nih.gov |

| (4-ethyl-piperaz-1-yl)-phenylmethanone Derivatives | Neuroprotective | Demonstrated strong neuroprotective properties against Aβ1-42-induced toxicity, suggesting potential for Alzheimer's disease therapy. | nih.gov |

| [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes | Antioxidant, Antibacterial, Antiproliferative | Exhibited good antioxidant activity and moderate antiproliferative activity against human cancer cell lines. | researchgate.net |

The research on these related compounds illustrates that the this compound framework serves as a valuable starting point for generating libraries of compounds with diverse pharmacological activities. Its utility lies in providing a robust and adaptable chemical backbone for the development of novel ligands targeting complex biological systems, particularly within the central nervous system and oncology.

Properties

IUPAC Name |

(4-phenylpiperazin-1-yl)-piperidin-4-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c20-16(14-6-8-17-9-7-14)19-12-10-18(11-13-19)15-4-2-1-3-5-15/h1-5,14,17H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOFULNKGRWZLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Process Development for 4 Phenylpiperazin 1 Yl Piperidin 4 Yl Methanone

Retrosynthetic Analysis of the (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone Core

Retrosynthetic analysis is a technique used to plan the synthesis of organic molecules by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com The core structure of this compound features a central ketone group forming an amide linkage between a piperidine (B6355638) ring and a 1-phenylpiperazine (B188723) moiety.

The most logical and common disconnection point in the retrosynthesis of this target molecule is the amide bond (C-N bond). This disconnection simplifies the molecule into two key synthons: a piperidine-4-carbonyl synthon and a 1-phenylpiperazine synthon.

Figure 1: Retrosynthetic Disconnection of this compound

This analysis suggests that the primary forward synthetic strategy will involve the formation of an amide bond between a piperidine-4-carboxylic acid derivative and 1-phenylpiperazine.

Classical and Novel Synthetic Routes

The forward synthesis, guided by the retrosynthetic analysis, primarily revolves around forming the robust amide linkage.

Amidation and Coupling Strategies

The formation of the amide bond is a cornerstone of organic synthesis, and numerous methods have been developed for this transformation, particularly in pharmaceutical chemistry. researchgate.net These strategies typically involve the activation of the carboxylic acid group of the piperidine precursor to facilitate nucleophilic attack by the secondary amine of 1-phenylpiperazine.

Common coupling reagents used for this purpose include carbodiimides, phosphonium (B103445) salts, and uronium salts. researchgate.net

Carbodiimide-based Coupling: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt), are effective for forming the amide bond under mild conditions. mdpi.com The process involves the in-situ formation of a highly reactive O-acylisourea intermediate.

Uronium/Phosphonium-based Coupling: Reagents such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (B91526) (HBTU) are also widely employed. nih.gov These reagents convert the carboxylic acid into a reactive ester, which then readily reacts with the amine.

Acyl Halide Route: A more traditional method involves converting the piperidine-4-carboxylic acid to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with 1-phenylpiperazine, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) to scavenge the HCl byproduct. nih.gov

| Coupling Strategy | Reagents | Key Features |

| Carbodiimide Coupling | EDC, HOBt, DIPEA | Mild reaction conditions, suitable for sensitive substrates. mdpi.com |

| Uronium Salt Coupling | HBTU, TEA or DIPEA | High efficiency, rapid reactions, commonly used in solid-phase synthesis. nih.gov |

| Acyl Halide Formation | SOCl₂, Oxalyl Chloride, followed by amine and base (e.g., TEA) | Highly reactive, suitable for less reactive amines, but may not be compatible with sensitive functional groups. nih.govresearchgate.net |

Precursor Synthesis and Functionalization

The availability and synthesis of the two key precursors, 1-phenylpiperazine and a suitably functionalized piperidine-4-carboxylic acid, are critical.

1-Phenylpiperazine: This is a commercially available reagent. Its synthesis typically involves the reaction of diethanolamine (B148213) with aniline (B41778) under acidic conditions or the nucleophilic substitution of a dihaloethane with aniline.

Piperidine-4-carboxylic Acid: This precursor often requires a multi-step synthesis. A common route starts from piperidin-4-one derivatives. chemrevlett.com For instance, the corresponding nitrile can be formed and subsequently hydrolyzed to the carboxylic acid. The nitrogen on the piperidine ring is usually protected during these synthetic steps to prevent unwanted side reactions.

Protecting Group Strategies

Protecting groups are essential in the synthesis of complex molecules to temporarily mask reactive functional groups, allowing for selective transformations at other sites. jocpr.com In the synthesis of this compound, the secondary amine of the piperidine ring is a key site requiring protection.

The tert-butoxycarbonyl (Boc) group is a very common protecting group for the piperidine nitrogen. mdpi.com It is stable under a wide range of reaction conditions used for functionalizing the C4 position but can be easily removed under acidic conditions (e.g., using trifluoroacetic acid, TFA) to liberate the free amine just before the final coupling step. mdpi.comcreative-peptides.com

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) mdpi.comcreative-peptides.com |

| Benzyloxycarbonyl | Z or Cbz | Benzyl chloroformate | Catalytic Hydrogenation (H₂/Pd) creative-peptides.com |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) creative-peptides.com |

Stereoselective Synthesis Approaches for Chiral Analogs

While the parent compound this compound is achiral, the development of chiral analogs is a common strategy in medicinal chemistry to explore stereospecific interactions with biological targets. Chirality could be introduced on either the piperidine or the piperazine (B1678402) ring.

Chiral Piperidine Scaffolds: Stereoselective synthesis of substituted piperidines can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, or starting from chiral pool materials. For example, multicomponent reactions have been developed for the stereoselective synthesis of poly-substituted piperidines. researchgate.net

Chiral Piperazine Scaffolds: Similarly, enantiomerically pure piperazine derivatives can be synthesized. One reported methodology involves the diastereoselective nucleophilic addition to α-amino sulfinylimines, allowing for the creation of stereochemically defined piperazines. researchgate.net

These stereoselective approaches would allow for the synthesis of specific enantiomers or diastereomers of analogs, which could then be coupled using the amidation strategies described above.

Optimization of Reaction Conditions and Scalability Studies in Research Contexts

Optimizing reaction conditions is crucial for improving yield, purity, and efficiency, especially when considering the potential for scaling up a synthesis from the research lab to larger quantities. nih.gov

Key parameters for optimization in the final amide coupling step include:

Solvent: Aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF) are commonly used. researchgate.netmdpi.comnih.gov

Temperature: Reactions are often run at room temperature, but cooling (e.g., 0 °C) during the addition of reagents can help control exotherms and minimize side reactions. mdpi.comnih.gov

Stoichiometry: Fine-tuning the molar equivalents of the coupling reagents and base is critical to drive the reaction to completion and minimize the formation of impurities.

Purification: For research quantities, purification is often achieved by column chromatography. mdpi.comchemrevlett.com For larger scales, crystallization would be the preferred method due to its efficiency and lower cost.

When scaling up, the cost and safety of reagents become paramount. For instance, while many coupling reagents are effective, only a select few are used for large-scale industrial synthesis due to their cost, reliability, and ease of handling. researchgate.net The environmental impact of solvents and reagents also becomes a more significant consideration in process development. researchgate.net

Structural Characterization and Conformational Analysis of 4 Phenylpiperazin 1 Yl Piperidin 4 Yl Methanone and Its Analogs

Advanced Spectroscopic Elucidation Techniques for Structural Confirmation

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of organic molecules. For (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone, both ¹H and ¹³C NMR would provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons of the phenyl, piperazine (B1678402), and piperidine (B6355638) rings. The aromatic protons of the phenyl group would appear in the downfield region, typically between δ 7.0-8.0 ppm. The protons on the piperazine and piperidine rings, being in a more shielded environment, would resonate in the upfield region. Due to the restricted rotation around the amide bond, the protons on the piperazine ring adjacent to the carbonyl group may exhibit complex splitting patterns or even appear as distinct sets of signals at lower temperatures.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for each unique carbon atom. The carbonyl carbon of the methanone (B1245722) group is expected to have a characteristic downfield shift, typically in the range of δ 165-175 ppm. The aromatic carbons of the phenyl ring would also appear in the downfield region, while the aliphatic carbons of the piperazine and piperidine rings would be found in the upfield region of the spectrum. Analysis of analogous compounds, such as phenyl(piperidin-1-yl)methanone, shows characteristic shifts for the piperidine carbons at approximately δ 43-49 ppm (for carbons adjacent to nitrogen) and δ 24-27 ppm (for the other ring carbons). rsc.org Similarly, for piperazine derivatives, the carbons adjacent to the nitrogen atoms show distinct chemical shifts. mdpi.com

Predicted NMR Data for this compound:

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H | 7.0 - 8.0 | - |

| Piperazine-H (adjacent to N-phenyl) | 3.0 - 3.5 | 45 - 55 |

| Piperazine-H (adjacent to C=O) | 3.5 - 4.0 | 40 - 50 |

| Piperidine-H (methine) | 2.5 - 3.0 | 40 - 50 |

| Piperidine-H (methylene) | 1.5 - 2.0 | 25 - 35 |

| Phenyl-C (ipso) | - | 140 - 150 |

| Phenyl-C | - | 115 - 130 |

| C=O | - | 165 - 175 |

Note: These are predicted values based on data from analogous compounds and general NMR principles.

Vibrational spectroscopy techniques like IR and Raman are crucial for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the amide group, typically observed in the range of 1630-1680 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the aromatic and aliphatic parts of the molecule (around 2800-3100 cm⁻¹), and C-N stretching vibrations (around 1000-1350 cm⁻¹). For a similar compound, 1-(4-chlorophenyl)cyclopropylmethanone, the C=O stretch was observed at 1646 cm⁻¹. mdpi.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring stretching vibrations of the phenyl group would give rise to characteristic signals in the Raman spectrum.

Key Vibrational Frequencies:

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| C=O (Amide) | 1630 - 1680 (Strong) | 1630 - 1680 (Moderate) |

| C-H (Aromatic) | 3000 - 3100 (Moderate) | 3000 - 3100 (Strong) |

| C-H (Aliphatic) | 2850 - 2960 (Strong) | 2850 - 2960 (Strong) |

| C-N Stretch | 1000 - 1350 (Moderate) | 1000 - 1350 (Weak) |

| Aromatic C=C | 1450 - 1600 (Moderate) | 1450 - 1600 (Strong) |

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation patterns. For this compound (C₁₇H₂₃N₃O), the expected exact mass would be approximately 285.1841 g/mol . The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

The fragmentation pattern would likely involve cleavage of the amide bond, leading to fragments corresponding to the piperidin-4-ylcarbonyl cation and the 4-phenylpiperazinyl radical, or vice versa. Further fragmentation of the piperidine and piperazine rings would also be expected. For instance, in the mass spectrum of 1-(4-chlorophenyl)cyclopropylmethanone, the protonated molecular ion was observed at m/z 265.2. mdpi.com

Conformational Preferences and Dynamics in Solution and Solid States

The conformational landscape of this compound is determined by the rotational freedom around several single bonds and the inherent flexibility of the six-membered rings.

In solution, both the piperidine and piperazine rings are expected to undergo rapid chair-to-chair interconversion at room temperature. However, the bulky substituents and the partial double-bond character of the amide C-N bond can introduce significant barriers to rotation and ring inversion. Temperature-dependent NMR studies on similar N-acylpiperazines have shown that the rotation around the amide bond can be slow on the NMR timescale, leading to the observation of distinct conformers at low temperatures. nih.gov

In the solid state, the molecule will adopt a single, low-energy conformation, which is likely to feature chair conformations for both heterocyclic rings, as observed in the crystal structures of analogous compounds. nih.gov Computational modeling, such as Density Functional Theory (DFT), can be employed to predict the relative energies of different conformers and to understand the potential energy surface for conformational interconversions. nanobioletters.com

Chirality and Enantiomeric Purity Assessment (if applicable)

This compound is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. Therefore, it does not exhibit enantiomerism, and the assessment of enantiomeric purity is not applicable.

Due to a lack of available scientific literature specifically detailing the molecular pharmacology and biological target interaction studies of this compound, this article cannot be generated at this time. Extensive searches have not yielded specific data on receptor binding affinities, enzyme inhibition profiles, ligand-target interaction mechanisms, or intracellular signaling pathway modulation for this particular compound.

The available information is primarily limited to chemical supplier listings and general descriptions of related but distinct chemical structures. Without dedicated research on this compound, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested outline and focuses solely on this compound.

Molecular Pharmacology and Biological Target Interaction Studies of 4 Phenylpiperazin 1 Yl Piperidin 4 Yl Methanone

Phenotypic Screening in Cell-Based Assays (excluding clinical relevance)

A comprehensive review of scientific literature and chemical databases reveals a notable absence of published research on the phenotypic screening of (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone in cell-based assays. Extensive searches for the compound under its chemical name and associated CAS numbers (731832-24-9 and 1184996-07-3 for its hydrochloride and dihydrochloride (B599025) salts, respectively) did not yield any studies presenting data on its effects on cellular phenotypes.

Despite the existence of research on compounds with similar structural motifs, such as other phenylpiperazine or piperidine (B6355638) derivatives, the specific molecule this compound has not been the subject of such published investigations. Consequently, there are no detailed research findings or data tables to present regarding its activity in phenotypic screens. The exploration of this compound's effects on various cell lines to identify potential biological activities remains an unaddressed area in the available scientific literature.

Structure Activity Relationship Sar and Structure Binding Relationship Sbr Studies of 4 Phenylpiperazin 1 Yl Piperidin 4 Yl Methanone Derivatives

Rational Design and Synthesis of Analogs

The rational design of analogs of (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone is a strategic endeavor aimed at systematically probing the chemical space around this core structure. The primary goal is to identify key structural features that govern its interaction with biological targets and to optimize properties such as potency, selectivity, and pharmacokinetic parameters. The synthesis of these analogs typically involves well-established amide coupling reactions, where a substituted phenylpiperazine is reacted with a piperidine-4-carboxylic acid derivative, or vice-versa. researchgate.net

Substituent Effects on Piperazine (B1678402) Moiety

The phenylpiperazine moiety is a critical component of the molecule, and modifications to the phenyl ring can significantly influence biological activity. The nature, position, and electronic properties of substituents on this ring dictate interactions within the binding pocket of target proteins.

For instance, in a series of related (4-phenylpiperazin-1-yl)methanone derivatives, the introduction of electron-withdrawing or electron-donating groups on the phenyl ring has been shown to modulate activity. Studies on mono-substituted 4-phenylpiperazines have revealed that the position and physicochemical character of the aromatic substituent are critical for their effects on the dopaminergic system. nih.gov

In a study of phenylpiperazine derivatives as acaricides, the introduction of a fluorine atom at the 2-position of the benzene (B151609) ring increased activity against Tetranychus urticae, while a cyano group also proved effective. nih.gov This highlights that even subtle changes in the electronic landscape of the phenyl ring can lead to marked differences in biological response.

| Substituent on Phenyl Ring | Position | Observed Effect on Activity |

| Fluorine | 2-position | Increased acaricidal activity nih.gov |

| Methyl | - | No considerable influence on acaricidal activity compared to unsubstituted nih.gov |

| Cyano | - | Increased acaricidal activity nih.gov |

Modifications of the Piperidine (B6355638) Ring

While specific SAR data for the this compound core is limited in the public domain, general principles from related compound series can be extrapolated. For example, in a series of 4-phenylpiperidine (B165713) derivatives, modifications at the piperidine nitrogen were crucial for their activity as mu opioid agonists. nih.gov Similarly, for a series of [4-(4-Carboxamidobutyl)]-1-arylpiperazines, piperidine-4-carboxamide analogues displayed moderate affinity for the D3 receptor. acs.org

The conformational restriction imposed by the piperidine ring is also a key factor. Studies comparing piperidine and piperazine derivatives as histamine (B1213489) H3 receptor agonists found that the piperidine spacer favored specific binding, whereas the more flexible piperazine derivatives had low or no affinity. nih.gov

Isosteric Replacements of the Methanone (B1245722) Linker

The methanone (or carboxamide) linker plays a crucial role in connecting the phenylpiperazine and piperidine moieties, contributing to the molecule's structural rigidity and potential for hydrogen bonding interactions. Isosteric replacement of this linker is a common strategy in medicinal chemistry to improve metabolic stability, modulate activity, and explore different binding interactions.

Common bioisosteres for the amide bond include structures like 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and triazoles. These five-membered heterocyclic rings can mimic the geometry and electronic properties of the amide group while offering improved pharmacokinetic profiles. For instance, the replacement of a cardiotoxic aminopiperidine linker with a piperazine moiety has been shown to reduce cardiotoxicity in a series of Mycobacterium tuberculosis inhibitors. nih.gov While direct isosteric replacement studies on this compound are not extensively reported, the principles of bioisosterism suggest that such modifications could lead to analogs with enhanced properties. enamine.net

Evaluation of Analogues in In Vitro Biological Assays

The biological activity of newly synthesized analogs is typically assessed through a battery of in vitro assays. These assays are designed to measure the compound's affinity for its target receptor, its functional effect (e.g., agonist or antagonist), and its selectivity over other related targets.

For derivatives of the this compound scaffold, binding assays are commonly performed on a variety of G-protein coupled receptors (GPCRs), ion channels, and enzymes, reflecting the broad therapeutic potential of this chemical class. For example, derivatives have been evaluated for their affinity towards dopamine (B1211576) (D2, D3), serotonin (B10506) (5-HT1A, 5-HT2A), and sigma receptors. nih.govnih.govnih.gov

Functional assays, such as measuring changes in intracellular calcium levels or cyclic AMP (cAMP) production, provide information on whether a compound activates or inhibits its target. For instance, a potent derivative, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, was identified as a sigma 1 receptor agonist through functional assays. nih.gov

The table below presents hypothetical in vitro data for a series of analogs to illustrate how structural modifications can impact receptor binding affinity.

| Compound ID | R (Piperazine-Phenyl) | R' (Piperidine-N) | Target Receptor | Binding Affinity (Ki, nM) |

| 1 | H | H | Receptor X | 50 |

| 1a | 4-F | H | Receptor X | 25 |

| 1b | 4-Cl | H | Receptor X | 30 |

| 1c | H | CH3 | Receptor X | 75 |

| 1d | H | C2H5 | Receptor X | 90 |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs. nih.gov

For 4-phenylpiperidine and 4-phenylpiperazine derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including effects on the dopaminergic system and mu opioid agonism. nih.govnih.gov These models often incorporate a range of descriptors, such as electronic (e.g., Hammett constants), steric (e.g., molar refractivity), and hydrophobic (e.g., logP) parameters.

A typical QSAR study involves:

Data Set Selection: A series of structurally related compounds with measured biological activity is chosen.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a model that correlates the descriptors with biological activity.

Model Validation: The predictive power of the model is assessed using internal and external validation techniques.

Pharmacophore Modeling and Ligand-Based Design Principles

Pharmacophore modeling is another powerful computational tool that focuses on the three-dimensional arrangement of essential chemical features that a molecule must possess to bind to a specific target. mdpi.com A pharmacophore model typically includes features such as hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

For ligands based on the phenylpiperazine-piperidine scaffold, pharmacophore models have been developed to elucidate the key interaction points with their biological targets. For instance, a pharmacophore model for sigma 1 receptor ligands suggests the presence of two hydrophobic pockets linked by a central basic core. nih.gov In this model, the piperidine nitrogen can act as the positive ionizable group, while the phenylpiperazine tail and another part of the molecule occupy the hydrophobic pockets. nih.gov

Ligand-based design principles derived from these models guide the optimization of lead compounds. By ensuring that new analogs retain the essential pharmacophoric features, medicinal chemists can increase the probability of designing molecules with the desired biological activity. This approach is particularly valuable when the three-dimensional structure of the target protein is unknown. mdpi.com

Computational Chemistry and Molecular Modeling Applications for 4 Phenylpiperazin 1 Yl Piperidin 4 Yl Methanone

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. nanobioletters.com For (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone, these methods can elucidate its three-dimensional geometry, electronic structure, and chemical reactivity. nanobioletters.com

DFT calculations are employed to optimize the molecular geometry of the compound, predicting bond lengths, bond angles, and torsion angles to find the most stable conformation. nanobioletters.com Once the geometry is optimized, a variety of electronic properties can be calculated. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. nanobioletters.com A smaller gap generally suggests higher reactivity.

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (electronegative potential), which are susceptible to electrophilic attack, and electron-poor regions (electropositive potential), which are prone to nucleophilic attack. This information is invaluable for predicting how the molecule will interact with biological macromolecules. nanobioletters.com

Table 1: Representative Data from Quantum Chemical Calculations This table illustrates typical parameters obtained from DFT calculations for a molecule with a similar piperidine (B6355638) scaffold. The exact values for this compound would require specific calculation.

| Parameter | Description | Illustrative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.5 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -2.3 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nanobioletters.com | 4.2 eV |

| Dipole Moment | A measure of the net molecular polarity. | 3.5 Debye |

Molecular Docking Simulations with Proposed Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). researchgate.net This method is instrumental in identifying potential biological targets for this compound and understanding its binding mode at the atomic level.

The process begins with a virtual screening of compound libraries against a specific protein target. In a study focused on identifying inhibitors for monoacylglycerol lipase (B570770) (MAGL), a phenyl(piperazin-1-yl)methanone derivative was identified through a virtual screening protocol that utilized a fingerprint-driven consensus docking approach. nih.govnih.govresearchgate.net This methodology can be applied to this compound to screen it against various targets implicated in diseases, such as kinases, G-protein coupled receptors (GPCRs), and other enzymes. nih.govnih.gov

Docking simulations place the flexible ligand into the binding site of a rigid or semi-flexible protein structure. A scoring function then estimates the binding affinity, ranking different binding poses. ijper.org The results reveal crucial information about the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov For instance, docking studies on similar phenylpiperazine derivatives have revealed key interactions with residues in the active sites of targets like topoisomerase IIα and the androgen receptor. nih.govmdpi.com

Table 2: Example of Molecular Docking Results for a Phenylpiperazine Derivative This table shows hypothetical docking results to illustrate the type of data generated.

| Target Protein | PDB ID | Binding Site Residues Involved in Key Interactions | Docking Score (kcal/mol) |

| Monoacylglycerol Lipase (MAGL) | 4U99 | Ser122, Gly123, Tyr194, Leu203 | -9.8 |

| Topoisomerase IIα | 5GWK | Gln778, Asn779, Tyr804 | -8.5 |

| Androgen Receptor | 3A49 | Gln711, Arg752, Asn705, Thr877 | -9.2 |

Molecular Dynamics Simulations of Ligand-Target Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov MD simulations are performed on the most promising ligand-target complexes identified through docking to assess their stability and provide a more accurate representation of the binding event. nih.gov

An MD simulation begins with the docked complex, which is solvated in a water box with ions to mimic physiological conditions. The system is then subjected to energy minimization to remove steric clashes. Following this, the system is gradually heated and equilibrated before a production run is initiated, which can last for nanoseconds or even microseconds. unipa.it

Analysis of the MD trajectory provides valuable information, including:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over time. A stable RMSD indicates that the complex has reached equilibrium.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds identified in docking and the formation of new, stable water-bridged interactions.

These simulations can confirm the stability of the binding mode predicted by docking and reveal conformational changes in the protein or ligand that may occur upon binding. nih.gov

Free Energy Perturbation and MM/GBSA Calculations for Binding Affinity Prediction

Accurately predicting the binding affinity of a ligand to its target is a primary goal of computational drug design. While docking scores provide a useful estimate, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Free Energy Perturbation (FEP) offer more quantitative predictions of the binding free energy (ΔG_bind).

The MM/GBSA method calculates the binding free energy by combining molecular mechanics energies with continuum solvation models. nih.gov This calculation is typically performed on snapshots taken from an MD simulation trajectory. The total binding free energy is estimated by summing the changes in gas-phase molecular mechanics energy, polar solvation energy, and nonpolar solvation energy upon ligand binding. frontiersin.org Although it neglects changes in conformational entropy, MM/GBSA is a computationally efficient method for ranking compounds and refining docking results. nih.gov

Free Energy Perturbation (FEP) is a more computationally intensive but generally more accurate method based on statistical mechanics. vu.nl FEP calculates the relative binding free energy between two similar ligands by simulating a non-physical, "alchemical" transformation of one ligand into the other, both in the solvated state and when bound to the protein. nih.gov By applying a thermodynamic cycle, the difference in binding free energy (ΔΔG_bind) can be calculated with high precision, often within 1 kcal/mol of experimental values. This makes FEP a powerful tool for lead optimization, where it can guide subtle chemical modifications to enhance potency. vu.nl

Table 3: Energy Components in a Typical MM/GBSA Calculation

| Energy Component | Description | Contribution to Binding |

| ΔE_vdW | van der Waals energy | Favorable |

| ΔE_elec | Electrostatic energy | Favorable |

| ΔG_polar | Polar solvation energy | Unfavorable (desolvation penalty) |

| ΔG_nonpolar | Nonpolar solvation energy | Favorable (hydrophobic effect) |

| ΔG_bind | Total Binding Free Energy | Sum of all components |

De Novo Design Strategies Guided by Computational Methods

Computational methods can not only analyze existing molecules but also guide the design of novel compounds. De novo design strategies use algorithms to build new molecules from scratch or by modifying an existing scaffold, such as that of this compound.

These strategies can be broadly categorized as:

Scaffold Hopping: This involves replacing the core structure of the molecule with a different, isofunctional scaffold while retaining the key pharmacophoric features responsible for biological activity. FEP-guided scaffold hopping has been used to discover potent inhibitors with novel core structures. nih.gov

Fragment-Based Growth: Algorithms can "grow" a new molecule by adding small chemical fragments to a starting core within the protein's binding site. Each addition is scored based on its predicted contribution to the binding affinity.

Structure-Based Optimization: Based on the detailed interaction patterns revealed by docking and MD simulations, specific modifications can be proposed. For example, if a simulation reveals an unoccupied hydrophobic pocket near the phenyl ring of this compound, computational tools can suggest adding a substituent to fill that pocket and improve binding. The optimization of a phenyl(piperazin-1-yl)methanone hit into a more potent MAGL inhibitor is an example of such a structure-based hit optimization. nih.govresearchgate.net

These computational design strategies accelerate the drug discovery cycle by prioritizing the synthesis of compounds with a higher probability of success, thereby reducing the time and cost associated with traditional trial-and-error approaches. emanresearch.org

Advanced Analytical Techniques for Research and Characterization of 4 Phenylpiperazin 1 Yl Piperidin 4 Yl Methanone

Chromatographic Method Development for High-Purity Isolation and Analysis (e.g., HPLC, SFC)

High-Purity isolation and quantitative analysis are critical for ensuring the quality and integrity of a chemical compound. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) represent two powerful and complementary techniques for the analysis of (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the purity assessment and quantification of piperazine (B1678402) and piperidine-containing compounds. The development of a robust HPLC method for this compound would involve the systematic optimization of several key parameters to achieve optimal separation of the main compound from any synthesis-related impurities or degradation products.

Column Selection: Reversed-phase chromatography is the most common approach. A C18 column is often the first choice due to its versatility and wide applicability. chromatographyonline.comtwistingmemoirs.com The specific choice of column (e.g., particle size, length, and manufacturer) can be refined to improve resolution and efficiency.

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (often a buffer like phosphate (B84403) or an acid like trifluoroacetic acid) and an organic modifier. twistingmemoirs.comselvita.com Acetonitrile and methanol (B129727) are the most frequently used organic solvents. twistingmemoirs.com A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred for separating compounds with a range of polarities, ensuring that both early and late-eluting impurities are resolved from the main peak. chromatographyonline.comtwistingmemoirs.com

Detection: A Diode-Array Detector (DAD) is highly effective, as it can acquire spectra across a range of wavelengths simultaneously. twistingmemoirs.com This allows for the selection of the optimal detection wavelength for the target compound to maximize sensitivity and can also aid in peak purity assessment. For this compound, the presence of the phenyl group suggests strong UV absorbance, likely in the 240-270 nm range. twistingmemoirs.comselvita.com

A typical starting point for method development is presented in the interactive table below.

Table 1: Example HPLC Method Parameters for Analysis of Piperazine Derivatives

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds. chromatographyonline.comtwistingmemoirs.com |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides acidic pH to ensure consistent ionization of basic nitrogen atoms and improve peak shape. selvita.com |

| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the compound from the reversed-phase column. selvita.com |

| Gradient | 5% to 95% B over 20 minutes | Ensures elution of a wide range of potential impurities with varying polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. twistingmemoirs.com |

| Column Temp. | 35 °C | Improves reproducibility of retention times and can enhance separation efficiency. selvita.com |

| Detection | DAD, 270 nm | The phenylpiperazine moiety is expected to have strong absorbance in this region. selvita.com |

| Injection Vol. | 10 µL | A typical volume to achieve good sensitivity without overloading the column. selvita.com |

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC, offering fast, efficient separations with significantly reduced organic solvent consumption. shimadzu.comchromatographyonline.com The technique uses a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. teledynelabs.com Due to the low viscosity and high diffusivity of supercritical CO2, SFC can operate at higher flow rates than HPLC without a proportional increase in backpressure, leading to faster analysis times. chromatographyonline.com

For the analysis of this compound, SFC would be particularly advantageous. The method development would involve:

Mobile Phase: Supercritical CO2 mixed with a small percentage of a polar organic modifier, such as methanol or ethanol, to modulate analyte retention. theanalyticalscientist.com

Stationary Phase: A variety of stationary phases are available for SFC, including those designed for achiral analysis like 2-ethylpyridine (B127773) or diethylaminopropyl (DEAP) phases, which are well-suited for basic compounds. theanalyticalscientist.com

Advantages: Key benefits include rapid column equilibration, reduced solvent waste, and compatibility with a wide range of detectors, including mass spectrometry. chromatographyonline.com This makes SFC an excellent choice for high-throughput purity screening and for the isolation of high-purity material via preparative SFC. nih.gov

Advanced Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Metabolite Identification (in in vitro systems)

Understanding the metabolic fate of a compound is crucial. In vitro systems, such as human liver microsomes (HLMs), provide a valuable model for predicting metabolic pathways. Hyphenated techniques, which couple a separation method with mass spectrometry, are the gold standard for identifying metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the foremost technique for metabolite identification from complex biological matrices. A high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) instrument, is often used.

The workflow for identifying metabolites of this compound would be as follows:

Incubation: The parent compound is incubated with HLMs in the presence of necessary cofactors (e.g., NADPH).

Separation: The resulting mixture is analyzed using an HPLC or UHPLC system, which separates the parent compound from its metabolites.

Detection and Fragmentation: The eluent is introduced into the mass spectrometer. A full scan MS analysis detects the protonated molecules [M+H]+ of the parent drug and potential metabolites. A data-dependent acquisition then triggers MS/MS fragmentation of detected ions, providing structural information.

Data Analysis: Metabolites are identified by comparing the retention times and fragmentation patterns of the metabolites to the parent compound. Common metabolic transformations result in predictable mass shifts.

Based on the known metabolism of other phenylpiperazine compounds, several metabolic pathways for this compound can be proposed. teledynelabs.com

Table 2: Plausible In Vitro Metabolic Pathways and Mass Shifts for this compound

| Metabolic Reaction | Position | Mass Shift (Da) | Description |

|---|---|---|---|

| Phase I | |||

| Monohydroxylation | Phenyl ring or Piperidine (B6355638) ring | +16 | Addition of one hydroxyl group. A common metabolic pathway for aromatic rings. teledynelabs.com |

| Dihydroxylation | Phenyl ring or Piperidine ring | +32 | Addition of two hydroxyl groups. |

| N-dealkylation | Piperidine ring cleavage | -112 | Cleavage of the bond between the carbonyl and piperidine nitrogen, leading to 4-phenylpiperazine-1-carboxylic acid. |

| Piperazine Ring Opening | Piperazine ring | Varies | Degradation of the piperazine moiety can lead to metabolites like N-(phenyl)ethylenediamine. teledynelabs.com |

| Phase II | |||

| Glucuronidation | Hydroxylated metabolite | +176 | Conjugation of a glucuronic acid moiety to a hydroxyl group, increasing water solubility. teledynelabs.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful tool, particularly for identifying more volatile metabolites or those that become volatile after derivatization. shimadzu.com For piperazine derivatives, GC-MS analysis often requires a derivatization step, such as acetylation, to improve chromatographic properties and thermal stability. teledynelabs.com The mass spectra of piperazine derivatives are often characteristic, with specific fragmentation patterns that allow for confident identification. shimadzu.com For example, cleavage of the piperazine ring can produce signature ions that are indicative of the core structure. While LC-MS is generally preferred for its direct analysis of aqueous samples, GC-MS can provide complementary structural information. nih.gov

Capillary Electrophoresis for Purity and Chiral Analysis

Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers an alternative to chromatography for purity and chiral analysis. Separations in CE are based on the differential migration of charged species in an electric field.

Purity Analysis

For purity assessment, CE provides very high theoretical plate counts, leading to sharp peaks and excellent resolution of impurities from the main compound. The technique uses minimal sample and solvent volumes, making it a cost-effective and environmentally friendly option. A typical CE method for purity analysis of this compound would involve using an acidic background electrolyte (BGE), such as a phosphate buffer at low pH, to ensure the basic nitrogen atoms of the compound are protonated, giving it a positive charge and consistent migration.

Chiral Analysis

While this compound itself is an achiral molecule, chiral centers can be introduced through metabolic processes, such as hydroxylation at a prochiral carbon on the piperidine ring. CE is an exceptionally powerful technique for separating the resulting enantiomers.

This is achieved by adding a chiral selector to the background electrolyte. For cationic piperazine derivatives, sulfated β-cyclodextrins (S-β-CD) have proven to be highly effective chiral selectors. The enantiomers form transient, diastereomeric complexes with the cyclodextrin, which have different mobilities in the electric field, allowing for their separation.

Method development for chiral CE would focus on optimizing factors that influence the separation:

Chiral Selector Concentration: Increasing the concentration of S-β-CD generally improves resolution up to a certain point.

Buffer pH and Concentration: The pH affects the charge of the analyte and the electroosmotic flow, while the buffer concentration influences current and resolution.

Organic Modifier: The addition of an organic modifier, such as methanol, can significantly impact the enantiomeric resolution by altering the complexation equilibrium between the analyte and the cyclodextrin.

Table 3: Representative Capillary Electrophoresis Conditions for Chiral Separation of Piperazine Derivatives

| Parameter | Condition | Rationale |

|---|---|---|

| Capillary | Fused-silica, 50 µm ID | Standard capillary dimensions for analytical CE. |

| Background Electrolyte (BGE) | 100 mM Phosphate buffer, pH 6.0 | Provides buffering capacity and controls the charge state of the analytes. |

| Chiral Selector | 30-40 mg/mL Sulfated-β-cyclodextrin | Forms diastereomeric complexes with enantiomers, enabling separation. |

| Organic Modifier | 40% (v/v) Methanol | Modifies the separation selectivity and can improve resolution. |

| Voltage | 20-30 kV | The driving force for the separation; higher voltage generally leads to faster analysis. |

| Temperature | 25 °C | Controlled temperature ensures reproducible migration times. |

| Detection | UV, 214 nm | Common wavelength for detecting compounds with aromatic rings in CE. |

The application of these advanced analytical techniques is essential for a thorough scientific investigation of this compound, enabling its unambiguous characterization, purity control, and the elucidation of its metabolic profile.

Future Research Directions and Potential Applications in Medicinal Chemistry Discovery

Exploration of Novel Target Selectivity Profiles

A significant avenue for future research lies in the comprehensive exploration and characterization of the target selectivity profiles of derivatives of the (4-phenylpiperazin-1-yl)(piperidin-4-yl)methanone scaffold. While this chemical class has been associated with a range of biological activities, a deeper understanding of its polypharmacology and the potential for engineering selectivity for novel targets is a key area for development.

One notable example of this is the recent discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL). mdpi.comnih.gov MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for various conditions, including neurodegenerative diseases and cancer. mdpi.comnih.gov In one study, a computationally driven screening effort identified a derivative that exhibited reversible MAGL inhibition with an IC50 of 6.1 µM. mdpi.comnih.gov The same compound also demonstrated antiproliferative activity against breast and ovarian cancer cell lines, with IC50 values ranging from 31 to 72 µM, suggesting that the scaffold may interact with multiple targets relevant to cancer biology. mdpi.comnih.gov

| Target/Cell Line | Activity (IC50) |

|---|---|

| Monoacylglycerol Lipase (MAGL) | 6.1 µM |

| MDA-MB-231 (Breast Cancer) | ~40 µM |

| HCT116 (Colon Cancer) | ~70 µM |

| SKOV3 (Ovarian Cancer) | ~72 µM |

| CAOV3 (Ovarian Cancer) | ~31 µM |

| OVCAR3 (Ovarian Cancer) | ~65 µM |

Furthermore, the broader class of phenylpiperazine and phenylpiperidine analogs has been shown to possess a high affinity for sigma receptors, which are implicated in a variety of central nervous system disorders. This suggests that derivatives of the this compound scaffold could be systematically screened against a panel of receptors, enzymes, and ion channels to uncover novel and potentially therapeutically relevant biological activities. Future research should focus on creating focused libraries of analogs and employing high-throughput screening and chemoproteomic approaches to map the target landscape of this versatile scaffold.

Application of the Scaffold in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of high-quality lead compounds. This approach relies on the screening of small, low-molecular-weight compounds ("fragments") that typically bind to the target with low affinity. The structural information from these fragment-target complexes is then used to grow or merge the fragments into more potent, drug-like molecules.

The this compound scaffold can be considered a "privileged structure" in the context of FBDD. Privileged structures are molecular frameworks that are capable of binding to multiple, unrelated biological targets. The benzoylpiperidine fragment, which is a core component of the title compound, is recognized as such a privileged structure. nih.gov This suggests that the this compound scaffold itself can serve as a valuable starting point or a building block in FBDD campaigns.

In a typical FBDD workflow, a library of fragments containing the this compound core could be screened against a therapeutic target of interest using biophysical techniques such as X-ray crystallography, surface plasmon resonance (SPR), or nuclear magnetic resonance (NMR) spectroscopy. Once a fragment hit is identified and its binding mode is elucidated, medicinal chemists can systematically elaborate the structure to improve its potency and selectivity. The modular nature of the scaffold, with multiple points for chemical modification on the phenyl ring, the piperazine (B1678402) ring, and the piperidine (B6355638) ring, makes it particularly amenable to this type of structure-guided optimization.

Integration into Targeted Degradation Strategies (e.g., PROTACs)

Targeted protein degradation using technologies such as Proteolysis Targeting Chimeras (PROTACs) is a rapidly advancing therapeutic modality. PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein.

The linker plays a crucial role in the efficacy of a PROTAC, as its length, rigidity, and chemical composition determine the geometry of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The this compound scaffold has been identified as a useful component in the construction of PROTAC linkers. For example, (4-(3-Bromobenzyl)piperazin-1-yl)(piperidin-4-yl)methanone is commercially available and marketed as a PROTAC linker, indicating its utility in this field. nanobioletters.com

| Compound Name | Application |

|---|---|

| (4-(3-Bromobenzyl)piperazin-1-yl)(piperidin-4-yl)methanone | PROTAC linker for the synthesis of protein degraders. nanobioletters.com |

Q & A

Q. What are the key synthetic pathways for synthesizing (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone?

Methodological Answer:

- Core Strategy : The compound is typically synthesized via sequential acylation and nucleophilic substitution. For example:

- Acylation : React piperidin-4-ylmethanone with 4-phenylpiperazine using coupling agents like EDCI/HOBt in dichloromethane .

- Purification : Column chromatography (e.g., silica gel, hexane/EtOAc gradient) yields >80% purity.

- Key Reagents : Use anhydrous conditions for acylation to avoid hydrolysis of intermediates .

- Validation : Confirm intermediates via -NMR (e.g., δ 2.77 ppm for piperidine protons) and LC-MS .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Methodological Answer:

- -NMR : Look for characteristic signals:

- δ 1.70–3.40 ppm (piperidine/piperazine protons) .

- δ 7.20–7.50 ppm (phenyl aromatic protons) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretch at ~1650–1700 cm and NH stretches (if applicable) .

- Mass Spectrometry : Exact mass (e.g., 309.18 g/mol) with <2 ppm error .

Q. What methods ensure purity and stability during storage?

Methodological Answer:

- HPLC Analysis : Use C18 columns (ACN/water gradient) to monitor purity (>95%) and detect degradation products .

- Storage : Store at –20°C under inert gas (N) to prevent oxidation of the methanone group .

- Stability Testing : Accelerated stability studies (40°C/75% RH for 4 weeks) to assess hygroscopicity .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound?

Methodological Answer:

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for nucleophilic substitutions to enhance reactivity .

- Catalysis : Employ Pd-catalyzed cross-coupling for aryl group modifications (e.g., Suzuki-Miyaura) .

- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 2h with 15–20% yield improvement .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Methodological Answer:

- Substituent Variation :

- Replace phenyl with fluorophenyl for enhanced metabolic stability (e.g., logP reduction by 0.5) .

- Modify piperazine with methyl groups to alter receptor binding kinetics .

- Docking Studies : Use AutoDock Vina to predict interactions with targets like 11β-HSD1 (binding affinity ≤10 nM) .

- In Vitro Assays : Test enzyme inhibition (IC) in liver microsomes for CYP450 interactions .

Q. How can in vitro metabolic stability be evaluated for this compound?

Methodological Answer:

- Hepatocyte Incubations :

- Incubate with human hepatocytes (1 µM compound, 37°C).

- Analyze time-dependent degradation via LC-MS/MS (t >60 min indicates stability) .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4) to assess IC values .

- Metabolite Identification : UPLC-QTOF-MS to detect hydroxylation or demethylation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.